molecular formula C12H22N2O3S B2675505 Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2287313-89-5

Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B2675505
CAS No.: 2287313-89-5
M. Wt: 274.38
InChI Key: BXDGTGPBGHABIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with the molecular formula C12H22N2O3S. It is primarily used in research settings and is not intended for human or veterinary use. This compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.

Scientific Research Applications

Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the bicyclic core followed by the introduction of functional groups such as the tert-butyl ester and the imino group. Common reagents used in these reactions include sulfur-containing compounds, amines, and tert-butyl esters. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: Functional groups attached to the bicyclic core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.

Mechanism of Action

The mechanism of action of tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The imino and oxo groups can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can affect various biochemical pathways, although the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate: The parent compound.

    Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-sulfoxide: An oxidized derivative.

    Tert-butyl 3-amino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate: A reduced derivative.

Uniqueness

This compound is unique due to its bicyclic structure that incorporates both sulfur and nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-5-9-4-10(6-14)8-18(13,16)7-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDGTGPBGHABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CS(=N)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.